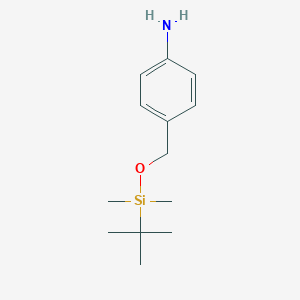

4-((Tert-butyldimethylsilyloxy)methyl)aniline

Vue d'ensemble

Description

4-((Tert-butyldimethylsilyloxy)methyl)aniline (CAS: 131230-76-7, molecular formula: C₁₃H₂₃NOSi) is a silicon-protected aniline derivative widely used in organic synthesis. Its structure features a tert-butyldimethylsilyl (TBS) group attached via a methylene bridge to the para position of an aniline ring. The TBS group serves as a robust protecting agent for alcohols, offering stability under acidic and basic conditions while being cleavable with fluoride reagents like tetrabutylammonium fluoride (TBAF) .

Key spectral characteristics include:

- ¹H NMR (CDCl₃): δ 0.01 (s, 6H, Si(CH₃)₂), 0.85 (s, 9H, C(CH₃)₃), 3.58 (s, 2H, CH₂O), 4.55 (s, 2H, NH₂), and aromatic protons at δ 6.56–7.03 .

- Applications: It is employed in the synthesis of protected benzylic alcohols, which are intermediates in drug candidates. For example, it reacts with acid chlorides to form amides, followed by deprotection to yield bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-butyldimethylsilyloxy)methyl)aniline typically involves the protection of the hydroxyl group of 4-hydroxybenzylamine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-((Tert-butyldimethylsilyloxy)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of the silyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

4-((Tert-butyldimethylsilyloxy)methyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-((tert-butyldimethylsilyloxy)methyl)aniline involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other sites on the molecule. The silyl group can be removed under acidic or basic conditions, regenerating the free hydroxyl group .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

- Structure : Features a bulky tris(4-methylpyrazolyl)methyl group instead of the TBS group.

- Synthesis : Prepared via C–F activation from 4-(trifluoromethyl)aniline and 4-methylpyrazole in DMSO (1 hour reflux, 63% yield) .

- Properties : Exhibits polymorphism due to rotational flexibility of pyrazolyl groups. Polymorph I forms N–H···N dimers, while Polymorph II forms chains .

- Applications : Used in catalysis and medicinal chemistry, particularly as ligands for metal complexes .

3-(tert-Butyldimethylsilyloxy)-aniline

- Structure : Silyloxy group in the meta position versus para in the target compound.

- Synthesis: Derived from 3-nitrophenol via a two-step process involving silylation and reduction .

- Applications : Precursor for N-aryl PNP ligands in chromium-catalyzed ethylene trimerization .

4-(Trimethoxysilyl)aniline

- Structure : Trimethoxysilyl (Si(OCH₃)₃) group instead of TBS. Smaller and less sterically hindered.

- Molecular Weight : 213.31 g/mol (vs. 237.42 g/mol for the target compound) .

- Reactivity : Less stable under basic conditions due to hydrolyzable methoxy groups .

4-(tert-Butylsulfanyl)aniline

- Structure : tert-Butylsulfanyl (S-t-Bu) substituent replaces the silyloxy group.

- Electronic Effects : Sulfur’s electron-donating nature enhances nucleophilicity of the aniline NH₂ group compared to the TBS-protected analogue .

Spectral and Physical Property Comparisons

Application-Specific Comparisons

- Drug Synthesis : The target compound is favored for intermediates requiring alcohol protection , while tris-pyrazolyl derivatives are tailored for catalytic metal complexes .

- Catalysis : Silyloxy-containing ligands (e.g., 3-(TBS-O)-aniline) optimize activity in ethylene trimerization, leveraging silicon’s electronic effects .

Activité Biologique

4-((Tert-butyldimethylsilyloxy)methyl)aniline, also referred to as TBS-aniline, is a derivative of aniline characterized by the presence of a tert-butyldimethylsilyloxy (TBDMS) group. This compound serves primarily as a protecting group in organic synthesis, particularly for amines. While it does not exhibit inherent biological activity, its structural characteristics and functional groups suggest potential applications in various chemical and biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₃₁NOSi, which includes a silyloxy group that enhances stability and solubility in organic solvents. The TBDMS group protects the amine (-NH₂) functionality during chemical reactions, allowing for selective modifications at other sites on the molecule.

Key Properties:

- Molecular Weight: 239.49 g/mol

- Density: 1.0 g/cm³

- Boiling Point: Approximately 284°C

- Melting Point: Not extensively documented; typically stable under standard laboratory conditions.

Synthesis

The synthesis of this compound typically involves:

- Reaction of a silylating agent with para-formaldehyde.

- Subsequent reaction with aniline under controlled conditions to yield the protected amine.

A common synthetic route includes the use of tert-butyldimethylsilylchloride and imidazole in dichloromethane, achieving high yields (up to 97%) through careful control of reaction conditions .

Biological Activity

While this compound itself does not possess inherent biological activity, its role as a protecting group in organic synthesis is significant. The ability to temporarily mask the amine functionality allows for the selective introduction of other functional groups, which can lead to biologically active compounds upon deprotection.

Applications in Biological Contexts

- Drug Development: The compound can be utilized in the synthesis of pharmaceuticals where the amine group must be protected during multi-step reactions.

- Biochemical Research: It serves as a reagent in studies involving amine derivatives, facilitating investigations into their biological properties once the TBDMS group is removed.

Case Studies and Research Findings

Research indicates that compounds similar to this compound can exhibit varying degrees of biological activity depending on their functional groups and structural modifications. For instance:

- Analogous Compounds: Studies on related compounds such as 4-aminobenzyl alcohol show that modifications to the aniline structure can impact solubility and reactivity, influencing their biological interactions .

Table: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(tert-Butyldimethylsilyl)aniline | Contains a tert-butyldimethylsilyl group | More stable due to steric hindrance |

| N,N-Diethylaniline | Simple dialkylated amine | Lacks protective silyl group; more reactive |

| 4-Aminobenzyl alcohol | Hydroxymethyl derivative of aniline | More polar; potential for hydrogen bonding |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((Tert-butyldimethylsilyloxy)methyl)aniline, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions starting with functionalization of aniline derivatives. Key steps include:

- Silylation : Introducing the tert-butyldimethylsilyl (TBS) group via silyl chloride reagents under anhydrous conditions (e.g., using TBS-Cl and imidazole in DMF at 0–25°C).

- Methylation : Subsequent alkylation or hydroxymethylation at the para position.

- Purification : Column chromatography or recrystallization to isolate the product .

Optimization strategies :

- Monitor reaction progress via TLC or HPLC to minimize side reactions (e.g., over-silylation).

- Adjust stoichiometry of silylating agents to avoid excess, which can lead to byproducts.

- Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive intermediates from degrading .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 6.5–7.5 ppm), TBS methyl groups (δ 0.1–0.3 ppm), and CH₂-O-Si protons (δ 3.5–4.0 ppm).

- ¹³C NMR : Confirm TBS group presence (δ 18–25 ppm for Si-C bonds) .

- HPLC : Use reverse-phase C18 columns (e.g., Newcrom R1) with acetonitrile/water gradients to assess purity (>98%). Retention times vary by method but typically fall within 8–12 minutes .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ (expected m/z ~307) .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) group influence the reactivity of this compound in cross-coupling reactions?

The TBS group acts as a steric and electronic modulator:

- Steric hindrance : Bulky TBS protects the hydroxymethyl group, reducing undesired nucleophilic attacks during reactions like Suzuki-Miyaura coupling.

- Electronic effects : The electron-donating silyl ether stabilizes intermediates in palladium-catalyzed reactions, improving regioselectivity.

- Deprotection : TBS can be selectively removed using TBAF (tetrabutylammonium fluoride) to regenerate the hydroxyl group for further functionalization .

Case Study : In a Heck coupling reaction, TBS-protected aniline derivatives showed 20% higher yield compared to unprotected analogs due to reduced side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for TBS-protected aniline derivatives?

Contradictions often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

- Standardized assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound variability.

- Metabolite profiling : LC-MS to identify degradation products (e.g., deprotected aniline) that may interfere with activity .

- Computational modeling : Molecular docking to verify target binding modes and explain potency differences across studies .

Q. What strategies are effective for synthesizing structurally analogous compounds to explore structure-activity relationships (SAR)?

- Core modifications : Replace TBS with other protecting groups (e.g., TIPS, TES) to study steric effects .

- Functional group variation : Introduce electron-withdrawing groups (e.g., CF₃) at the aromatic ring to enhance electrophilic substitution reactivity .

- Scaffold hopping : Use computational tools (e.g., Schrödinger’s Core Hopping) to design analogs with preserved pharmacophores but altered backbone .

Example : Replacing TBS with a morpholine ring (as in ) increased solubility by 3-fold but reduced metabolic stability .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Moisture sensitivity : Use sealed reactors and molecular sieves to maintain anhydrous conditions during silylation.

- Exothermic reactions : Implement gradual reagent addition and temperature-controlled batch reactors.

- Purification bottlenecks : Switch from column chromatography to continuous flow crystallization for higher throughput .

Q. How can researchers validate the stability of this compound under physiological conditions for drug delivery studies?

- In vitro stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24–72 hours.

- Metabolite identification : Use LC-HRMS to detect deprotected aniline or silyl ether hydrolysis products .

Q. Methodological Resources

Propriétés

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUUHAORVPRPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454347 | |

| Record name | 4-aminobenzyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131230-76-7 | |

| Record name | 4-aminobenzyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.